SILICIURE DE TUNGSTÈNE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

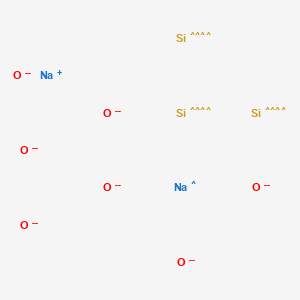

Tungsten silicide is a compound composed of tungsten and silicon, typically represented by the chemical formula WSi(_2). It is a refractory ceramic material known for its high melting point, low electrical resistivity, and excellent thermal stability. These properties make tungsten silicide an attractive material for various high-temperature and high-stress applications, particularly in the field of microelectronics.

Applications De Recherche Scientifique

Tungsten silicide has a wide range of applications in scientific research and industry:

Microelectronics: Used as a contact material in integrated circuits due to its low resistivity and high thermal stability.

Protective Coatings: Applied as a protective coating on tungsten-based alloys to enhance oxidation resistance.

Aerospace Industry: Utilized in high-temperature applications due to its excellent thermal stability and resistance to oxidation.

Cutting Tools: Incorporated into cutting tools to improve their durability and performance under extreme conditions.

Mécanisme D'action

- Its primary role is to enhance conductivity and improve signal speed when used as a shunt over polysilicon lines .

- The compound forms a conductive layer that facilitates electron flow, enhancing electrical performance .

Target of Action

Mode of Action

Result of Action

Action Environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tungsten silicide can be synthesized through several methods, including:

Chemical Vapor Deposition (CVD): This method involves the reaction of tungsten hexafluoride (WF(_6)) with silane (SiH(_4)) or silicon at high temperatures.

Solid-State Reaction: This involves the direct reaction of tungsten and silicon powders at high temperatures, typically above 1250°C.

Ion-Beam Mixing: A tungsten film is deposited on a silicon substrate, followed by ion implantation and rapid thermal annealing to form a smooth tungsten silicide layer.

Industrial Production Methods: In industrial settings, tungsten silicide is often produced using the CVD method due to its ability to create uniform thin films essential for microelectronic applications. The process involves the reduction of tungsten hexafluoride with hydrogen or silane, followed by deposition on a silicon wafer .

Types of Reactions:

Oxidation: Tungsten silicide can undergo oxidation at high temperatures, forming a protective layer of silicon dioxide (SiO(_2)) and tungsten trioxide (WO(_3)).

Common Reagents and Conditions:

Oxidation: Typically occurs at temperatures above 450°C in the presence of oxygen or air.

Reduction: Hydrogen gas is commonly used as a reducing agent at temperatures above 700°C.

Major Products:

Oxidation: Silicon dioxide (SiO(_2)) and tungsten trioxide (WO(_3)).

Reduction: Tungsten (W) and silicon (Si).

Comparaison Avec Des Composés Similaires

Molybdenum Silicide (MoSi(_2)): Similar to tungsten silicide, molybdenum silicide is used in high-temperature applications due to its excellent thermal stability and oxidation resistance.

Titanium Silicide (TiSi(_2)): Known for its low resistivity and high thermal stability, titanium silicide is commonly used in microelectronics as a contact material.

Cobalt Silicide (CoSi(_2)): Used in complementary metal-oxide-semiconductor (CMOS) technology to reduce the resistance of gate and source/drain regions.

Uniqueness of Tungsten Silicide: Tungsten silicide stands out due to its higher melting point and superior oxidation resistance compared to other silicides. Its ability to form stable, low-resistivity contacts makes it particularly valuable in the microelectronics industry .

Propriétés

Numéro CAS |

12039-88-2 |

|---|---|

Formule moléculaire |

Si2W |

Poids moléculaire |

240.01 g/mol |

InChI |

InChI=1S/2Si.W |

Clé InChI |

WQJQOUPTWCFRMM-UHFFFAOYSA-N |

SMILES |

[Si].[Si].[W] |

SMILES canonique |

[Si]#[W]#[Si] |

Key on ui other cas no. |

12039-88-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-cyanoethyl)phenyl] N-methylcarbamate](/img/structure/B75908.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)